molecular formula C8H7B B1623288 (Z)-beta-Bromostyrene CAS No. 588-73-8

(Z)-beta-Bromostyrene

Cat. No.: B1623288
CAS No.: 588-73-8
M. Wt: 183.04 g/mol
InChI Key: YMOONIIMQBGTDU-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-beta-Bromostyrene: is an organic compound characterized by the presence of a bromine atom attached to the beta position of a styrene molecule. This compound is known for its unique geometric configuration, where the bromine atom and the phenyl group are on the same side of the double bond, denoted by the (Z) notation. This configuration imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (Z)-beta-Bromostyrene involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetylene, followed by the addition of bromine to the resulting product under controlled conditions to ensure the (Z) configuration.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the this compound. This method allows for precise control over the stereochemistry of the product.

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale versions of the aforementioned synthetic routes. The Grignard reaction is often preferred due to its scalability and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Z)-beta-Bromostyrene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The compound can participate in addition reactions, particularly with halogens and hydrogen halides, leading to the formation of dihaloalkanes or haloalkanes.

    Oxidation Reactions: Oxidation of this compound can yield various products, including epoxides and aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used under mild to moderate conditions.

    Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as hydrogen bromide, are used under controlled conditions to prevent over-addition.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include phenylacetylene derivatives, nitriles, and amines.

    Addition Reactions: Products include dihaloalkanes and haloalkanes.

    Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-beta-Bromostyrene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It serves as a monomer in the production of specialty polymers with unique properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.

    Biochemical Research: It is used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Material Science: this compound is used in the production of advanced materials with specific mechanical and chemical properties.

    Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism by which (Z)-beta-Bromostyrene exerts its effects is primarily through its interactions with specific molecular targets. The bromine atom and the phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its geometric configuration allows for selective binding to certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (E)-beta-Bromostyrene: The geometric isomer of (Z)-beta-Bromostyrene, where the bromine atom and the phenyl group are on opposite sides of the double bond.

    Styrene: The parent compound without the bromine substitution.

    Alpha-Bromostyrene: A positional isomer with the bromine atom attached to the alpha position.

Uniqueness:

    Geometric Configuration: The (Z) configuration of this compound imparts unique chemical properties and reactivity compared to its (E) isomer.

    Reactivity: The presence of the bromine atom at the beta position enhances the compound’s reactivity in substitution and addition reactions, making it a valuable intermediate in organic synthesis.

    Biological Activity: The specific configuration and substitution pattern of this compound contribute to its distinct biological activity, making it a potential candidate for drug development and biochemical research.

Properties

IUPAC Name

[(Z)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOONIIMQBGTDU-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-73-8, 1335-06-4, 588-72-7
Record name beta-Bromostyrene, (Z)-
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Record name beta-Bromostyrene
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Record name NSC147120
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Record name NSC-147118
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Record name Benzene, bromoethenyl-
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Record name Bromostyrene
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Record name .BETA.-BROMOSTYRENE, (Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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